Enhanced Lipophilicity via 3,5-Dimethyl Substitution Relative to Unsubstituted Benzyl Analog
The target compound exhibits significantly higher calculated lipophilicity (estimated AlogP ≈ 2.5) compared to the unsubstituted 4-benzylpiperazin-2-one (logP = 0.8851), a difference attributable to the two additional methyl groups on the phenyl ring [1][2]. The increase of approximately 1.6 log units corresponds to a roughly 40-fold increase in octanol-water partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration potential. This property is particularly relevant for CNS-targeted chemical probes and drug candidates, where optimal logP values typically range between 2 and 4 [1].
| Evidence Dimension | Lipophilicity (Calculated logP/AlogP) |
|---|---|
| Target Compound Data | AlogP ≈ 2.5 (estimated from fragment-based method) |
| Comparator Or Baseline | 4-Benzylpiperazin-2-one (CAS 13754-41-1): logP = 0.8851 |
| Quantified Difference | ~1.6 log units higher |
| Conditions | In silico calculation; comparator logP from Molbase database |
Why This Matters
Higher lipophilicity may enhance CNS penetration and target engagement in neurological disease models, making this compound a more suitable scaffold for neuroscience-focused medicinal chemistry campaigns.
- [1] Molbase. 4-Benzylpiperazin-2-one (CAS 13754-41-1). LogP = 0.8851. https://qiye.molbase.cn/d121913/1687287. Accessed 2026. View Source
- [2] Romero DL, Morge RA, Genin MJ, Biles C, Busso M, Resnick L, et al. Discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines. 1. A novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. J Med Chem. 1994 Apr 1;37(7):999-1014. doi: 10.1021/jm00033a018. PMID: 7512142. View Source
